An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole Introduction For researchers and professionals in the field of drug development and organic synthesis, the unambiguous...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
Introduction
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the methodologies and analytical techniques required for the structural elucidation of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, a molecule possessing key structural motifs relevant to medicinal chemistry. The strategic integration of spectroscopic and analytical data is paramount for achieving an irrefutable structural assignment.
This document will detail the logical workflow, from synthesis to multi-technique spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a field-proven perspective on structural verification.
Synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
The most direct synthetic route to 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is the Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction introduces the 4-methylphenylcarbonyl group onto the electron-rich pyrrole ring. The tosyl group on the pyrrole nitrogen acts as a protecting group and influences the regioselectivity of the acylation.
Experimental Protocol: Synthesis
Preparation of the Reaction Mixture: To a solution of 1-tosylpyrrole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1 equivalents), at 0 °C.
Addition of the Acylating Agent: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the stirred reaction mixture.
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole.
Caption: Workflow for the synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole (molecular formula: C₁₉H₁₇NO₃S), the high-resolution mass spectrum (HRMS) provides the exact mass, confirming the elemental composition.
Expected Mass Spectral Data
Technique
Expected m/z
Assignment
HRMS (ESI+)
[M+H]⁺, [M+Na]⁺
Molecular ion peaks
MS/MS
Varies
Fragment ions
Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation patterns are expected. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring.[1] Common fragmentation pathways for N-substituted pyrroles can involve cleavage of the substituent from the ring.[2]
Predicted Fragmentation Pathway
The primary fragmentation is likely to involve the cleavage of the tosyl group (m/z 155) and the 4-methylbenzoyl group (m/z 119).
Caption: Integrated workflow for the structural elucidation of a synthesized compound.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
[3]
Conclusion
The structural elucidation of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is a systematic process that relies on the convergence of data from multiple analytical techniques. Synthesis provides the material, while a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy confirms the molecular formula, functional groups, and atomic connectivity. Each technique provides a unique and complementary piece of the structural puzzle. For crystalline materials, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This integrated approach ensures the scientific integrity of the synthesized compound, a critical requirement for its application in research and development.
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The Ascendant Pharmacophore: A Technical Guide to the Biological Prowess of Tosylpyrrole Derivatives
Abstract The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen atom gives rise to tosylpyrrole derivatives, a class of compounds exhibiting a remarkable breadth of biological activities.[3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of tosylpyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and mechanistic pathways are presented to equip researchers and drug development professionals with the critical knowledge to navigate this promising chemical space.
The Tosylpyrrole Scaffold: Synthesis and Chemical Significance
The synthetic accessibility of the tosylpyrrole core is a key enabler of its exploration in drug discovery. The most common and direct method for the synthesis of 1-tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.[3] This foundational reaction can be adapted to produce a diverse array of substituted tosylpyrrole derivatives.
General Synthesis of 1-Tosylpyrrole
The tosylation of pyrrole is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on the sulfur atom of tosyl chloride.
Experimental Protocol: Synthesis of 1-Tosylpyrrole [4]
Materials:
Pyrrole
p-Toluenesulfonyl chloride (TsCl)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Water
Anhydrous sodium sulfate
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (3.13 g, 60% dispersion) in anhydrous THF (20 mL) in a round-bottom flask.
Add a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) dropwise to the sodium hydride suspension.
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of pyrrole.
Add a solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) to the reaction mixture.
Continue stirring for 3 hours at room temperature.
Carefully quench the reaction by the addition of water.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-tosylpyrrole.
Caption: General workflow for the synthesis of 1-Tosylpyrrole.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Tosylpyrrole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the disruption of critical cellular processes such as microtubule dynamics and key signaling pathways.[3][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of tosylpyrrole derivatives exert their anticancer effects by interfering with microtubule polymerization, a crucial process for cell division.[3][7] By binding to tubulin, these compounds inhibit its assembly into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
Add the tosylpyrrole derivative at varying concentrations to the wells.
Incubate the plate at 37°C in a microplate reader.
Measure the absorbance at 340 nm every 60 seconds for one hour. An increase in absorbance indicates tubulin polymerization.
Mechanism of Action: Kinase Inhibition in Oncogenic Signaling
Tosylpyrrole derivatives have also been identified as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] By blocking the activity of these kinases, these compounds can inhibit downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis.[11][12]
Caption: Anticancer mechanisms of tosylpyrrole derivatives.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[13][14]
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives, including those with a tosyl group, have demonstrated promising antibacterial and antifungal activities.[4][7]
Evaluation of Antimicrobial Activity: Disk Diffusion and Agar Dilution Methods
The Kirby-Bauer disk diffusion test and the agar dilution method are standard techniques for assessing the antimicrobial susceptibility of microorganisms.[17][18]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test [18]
Materials:
Bacterial strain of interest
Mueller-Hinton agar plates
Sterile paper disks
Tosylpyrrole derivative (test compound)
Standard antibiotic (positive control)
Procedure:
Prepare a standardized inoculum of the bacterial strain.
Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
Impregnate sterile paper disks with a known concentration of the tosylpyrrole derivative.
Place the disks onto the agar surface.
Incubate the plates at an appropriate temperature for 18-24 hours.
Measure the diameter of the zone of inhibition around each disk.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Tosylpyrrole derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory pathway like cyclooxygenase-2 (COX-2).[19][20]
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19] By selectively inhibiting COX-2, tosylpyrrole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[20]
Caption: Inhibition of the COX-2 pathway by tosylpyrrole derivatives.
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[21][22]
Administer the tosylpyrrole derivative to the animals (e.g., orally or intraperitoneally).
After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of one hind paw.
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Calculate the percentage inhibition of edema compared to a control group that received only carrageenan.
Enzyme Inhibition: A Targeted Approach to Disease
Beyond their broad cytotoxic and anti-inflammatory effects, tosylpyrrole derivatives have been shown to be potent and selective inhibitors of specific enzymes, such as carbonic anhydrases (CAs).[3][23]
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[23] Certain isoforms, such as hCA I and II, are targets for the treatment of glaucoma and epilepsy, while others are implicated in cancer.[3] Tosylpyrrole derivatives can act as competitive inhibitors of these enzymes.[3]
Tosylpyrrole derivatives represent a versatile and highly promising scaffold in the landscape of modern drug discovery. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their biological activity against a wide array of therapeutic targets. The demonstrated efficacy of these compounds as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents underscores their potential for further development. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic applications for this remarkable class of molecules.
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The Emerging Landscape of 3-Aroyl-1-Tosylpyrroles: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] Its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] Its inherent biological significance and versatile chemical reactivity have established it as a "privileged scaffold" in the design of novel therapeutic agents.[3] This guide delves into the chemistry and potential applications of a specific, yet underexplored, class of pyrrole derivatives: 3-aroyl-1-tosylpyrroles . By integrating a synthetically accessible framework with functionalities known to impart potent biological activity, this class of compounds represents a promising frontier in the development of new therapeutics.
This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 3-aroyl-1-tosylpyrroles. Drawing upon established synthetic methodologies and the well-documented bioactivities of related structural analogs, we aim to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical space.
I. Strategic Synthesis of the 3-Aroyl-1-Tosylpyrrole Scaffold
The synthesis of 3-aroyl-1-tosylpyrroles can be strategically approached through a two-step sequence: the formation of the 3-aroylpyrrole core followed by N-tosylation. The Van Leusen pyrrole synthesis is a particularly powerful method for constructing the initial 3-aroylpyrrole ring system.[4][5]
The Van Leusen Pyrrole Synthesis: A Cornerstone for 3-Aroylpyrrole Formation
The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring from an α,β-unsaturated ketone (a chalcone derivative in this context).[5][6] The reaction proceeds via a [3+2] cycloaddition mechanism.[5]
The general mechanism involves the base-mediated deprotonation of TosMIC, forming a carbanion. This carbanion then acts as a Michael donor, adding to the β-carbon of the chalcone. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the 3-aroyl-4-arylpyrrole.[4][5]
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of a 3-Aroyl-4-arylpyrrole via the Van Leusen Reaction [7]
Chalcone Synthesis: To a solution of an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of LiOH·H₂O (1.1 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Filter the resulting precipitate, wash with water and ethanol, and dry to obtain the chalcone.
Pyrrole Formation: To a suspension of the chalcone (1.0 eq) in a suitable solvent system (e.g., THF/DMSO), add a base such as sodium hydride (NaH) or lithium hydroxide (LiOH·H₂O) (1.1 eq) portion-wise at 0 °C.
Add a solution of TosMIC (1.0 eq) in the same solvent dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for the specified time (typically 0.5-2 hours), monitoring progress by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-aroyl-4-arylpyrrole.
N-Tosylation: Completing the Scaffold
The final step in the synthesis of 3-aroyl-1-tosylpyrroles is the introduction of the tosyl group onto the pyrrole nitrogen. This is a standard procedure in heterocyclic chemistry, typically achieved by reacting the 3-aroylpyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[8]
Caption: General scheme for the N-tosylation of a 3-aroylpyrrole.
Experimental Protocol: N-Tosylation of a 3-Aroylpyrrole
To a solution of the 3-aroyl-4-arylpyrrole (1.0 eq) in a dry aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.
Stir the mixture for 30 minutes at room temperature to facilitate the deprotonation of the pyrrole nitrogen.
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) to the reaction mixture.
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography to yield the final 3-aroyl-1-tosylpyrrole.
II. Chemical Reactivity and Physicochemical Properties
The chemical reactivity of 3-aroyl-1-tosylpyrroles is governed by the interplay of the three key structural components: the electron-rich pyrrole ring, the electron-withdrawing N-tosyl group, and the aroyl ketone functionality.
The N-tosyl group significantly influences the electronic properties of the pyrrole ring, making it more susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitution reactions.[8] While pyrrole itself readily undergoes electrophilic substitution, primarily at the C2 position, the presence of the strongly electron-withdrawing tosyl group deactivates the ring towards electrophiles.[9][10][11]
The aroyl ketone moiety offers a versatile handle for further chemical modifications. The carbonyl group can undergo a wide range of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination, and addition of various nucleophiles.[12][13][14] The aromatic ring of the aroyl group can also be subjected to electrophilic substitution, allowing for the introduction of additional diversity.
Functional Group
Potential Reactions
Reagents and Conditions
Aroyl Ketone
Reduction to alcohol
NaBH₄, LiAlH₄
Reductive amination
R-NH₂, NaBH₃CN
Wittig reaction
Ph₃P=CHR
Grignard/Organolithium addition
R-MgBr, R-Li
N-Tosyl Group
Detosylation
Mg/MeOH, Na/naphthalene
Pyrrole Ring
Electrophilic substitution (deactivated)
Halogenating agents, nitrating agents (harsher conditions may be required)
Aroyl Aromatic Ring
Electrophilic aromatic substitution
Halogens, HNO₃/H₂SO₄, Friedel-Crafts reagents
III. Potential Biological Applications: A Landscape of Opportunity
While the biological activities of 3-aroyl-1-tosylpyrroles have not been extensively reported, the vast body of literature on structurally related compounds provides a strong rationale for their investigation in several therapeutic areas.[1][2][15][16]
Anticancer Activity
Numerous pyrrole derivatives have demonstrated potent anticancer properties through various mechanisms of action.[15][16] The 3-aroylpyrrole scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anticancer agents. For instance, 3-aroyl-1,4-diarylpyrroles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
The introduction of an N-tosyl group may further enhance the anticancer potential of these compounds. The tosyl group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug-like properties.[3] Furthermore, N-tosylpyrrole derivatives have themselves been investigated as inhibitors of enzymes such as carbonic anhydrase, which are implicated in cancer progression.[8]
Anti-inflammatory and Analgesic Properties
Pyrrole-containing compounds have a long history in the development of anti-inflammatory drugs.[1] The structural similarity of 3-aroyl-1-tosylpyrroles to known anti-inflammatory agents suggests that they may also possess activity in this area. The aroyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The pyrrole ring can act as a bioisosteric replacement for other aromatic systems found in these drugs.
IV. Future Directions and Conclusion
The 3-aroyl-1-tosylpyrrole scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented biological activities of their structural components, provides a strong foundation for future research.
Key areas for future investigation include:
Library Synthesis and Screening: The synthesis of a diverse library of 3-aroyl-1-tosylpyrroles with variations in the aroyl group and substitution on the pyrrole ring, followed by high-throughput screening against a panel of cancer cell lines and inflammatory targets.
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-aroyl-1-tosylpyrrole scaffold to optimize potency, selectivity, and pharmacokinetic properties.
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Application Note & Experimental Protocol: Regioselective Friedel-Crafts Acylation of 1-Tosylpyrrole
Abstract The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds with aromatic systems.[1] However, its application to electron-rich heterocycles like pyrrole is fraught with ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds with aromatic systems.[1] However, its application to electron-rich heterocycles like pyrrole is fraught with challenges, primarily the propensity of the pyrrole ring to polymerize under the harsh acidic conditions.[2] This guide details a robust protocol for the Friedel-Crafts acylation of pyrrole by leveraging a 1-tosyl (p-toluenesulfonyl) protecting group. The tosyl group serves a dual function: it attenuates the reactivity of the pyrrole ring to prevent polymerization while acting as a powerful directing group to achieve high regioselectivity. This application note provides a deep dive into the reaction mechanism, a step-by-step experimental protocol, and field-proven insights for troubleshooting, aimed at researchers in synthetic and medicinal chemistry.
Mechanistic Rationale: The Role of the 1-Tosyl Group
Unprotected pyrrole readily undergoes electrophilic substitution, typically at the 2-position.[3] The introduction of a strong electron-withdrawing p-toluenesulfonyl (tosyl) group at the nitrogen atom fundamentally alters this reactivity profile, enabling controlled and selective acylation.
Causality Behind Experimental Choices:
Prevention of Polymerization: The tosyl group significantly reduces the electron density of the pyrrole ring, decreasing its nucleophilicity. This deactivation is crucial for preventing acid-catalyzed polymerization, a common side reaction with unprotected pyrroles under strong Lewis or Brønsted acid conditions.[2]
Regiocontrol (Directing Effect): The primary value of the 1-tosyl substituent lies in its ability to direct acylation to the 3-position. The electron-withdrawing effect of the sulfonyl group is most strongly felt at the adjacent 2- and 5-positions. This deactivation makes the 3- and 4-positions the more electronically favorable sites for electrophilic attack.[3]
Mechanistic Nuances with AlCl₃: When a strong Lewis acid like aluminum chloride (AlCl₃) is used, the reaction mechanism can deviate from a simple electrophilic aromatic substitution. Evidence suggests that AlCl₃ can coordinate with the 1-tosylpyrrole to form an organoaluminum intermediate. This intermediate structure is thought to sterically and electronically favor the reaction of an incoming acyl halide at the 3-position, leading to high regioselectivity for the 3-acyl derivative.[3] In contrast, weaker Lewis acids may favor the formation of the 2-acyl isomer.[3]
Below is a diagram illustrating the proposed mechanistic pathway leading to the 3-acyl product.
Figure 1. Proposed mechanism for the AlCl₃-mediated acylation of 1-tosylpyrrole.
Experimental Workflow Overview
The protocol involves the setup of an anhydrous reaction environment, controlled addition of reagents at low temperature, reaction monitoring, and a standard aqueous workup followed by purification.
This protocol describes the acylation of 1-tosylpyrrole with 1-naphthoyl chloride as a representative example. The stoichiometry and reagents can be adapted for other acylating agents.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount (for 10 mmol scale)
Notes
1-Tosylpyrrole
C₁₁H₁₁NO₂S
221.28
1.0
2.21 g
Substrate
Aluminum Chloride (Anhydrous)
AlCl₃
133.34
2.0
2.67 g
Lewis Acid. Highly hygroscopic.
1-Naphthoyl Chloride
C₁₁H₇ClO
190.63
1.2
2.29 g (1.8 mL)
Acylating Agent. Corrosive.
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
~100 mL
Anhydrous solvent.
Hydrochloric Acid (conc.)
HCl
36.46
-
~15 mL
For workup.
Sodium Bicarbonate (Sat. Sol.)
NaHCO₃
84.01
-
~100 mL
For neutralization wash.
Magnesium Sulfate (Anhydrous)
MgSO₄
120.37
-
As needed
Drying agent.
Step-by-Step Procedure
A. Reaction Setup:
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a dropping funnel sealed with a rubber septum.
Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
To the flask, add anhydrous dichloromethane (50 mL) via syringe.
B. Reagent Addition (Performed at 0 °C):
Cool the flask to 0 °C using an ice/water bath.
Carefully and portion-wise, add anhydrous aluminum chloride (2.0 eq.) to the stirred DCM. Caution: This may be slightly exothermic.
In a separate dry flask, dissolve 1-tosylpyrrole (1.0 eq.) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15 minutes, maintaining the internal temperature below 5 °C.
Allow the resulting mixture to stir at 0 °C for 30 minutes. This pre-complexation step is critical for regioselectivity.[3]
Add the acylating agent, 1-naphthoyl chloride (1.2 eq.), to the dropping funnel, diluted with a small amount of anhydrous DCM (10 mL).
Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic; control the addition rate to keep the internal temperature below 5 °C.[4] The mixture will typically develop a deep color.
C. Reaction and Monitoring:
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). Check for the consumption of the 1-tosylpyrrole starting material.
D. Workup and Isolation:
Prepare a beaker containing crushed ice (~50 g) and concentrated HCl (~15 mL).
Caution: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.
Transfer the quenched mixture to a separatory funnel. Collect the organic (bottom) layer.[4]
Extract the aqueous layer with DCM (2 x 30 mL).
Combine all organic layers and wash sequentially with:
Water (50 mL)
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
Brine (50 mL)
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]
E. Purification and Characterization:
The resulting crude solid or oil is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Combine the product-containing fractions and remove the solvent under reduced pressure.
Characterize the final product (N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Troubleshooting and Field Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Reagents or solvent were not anhydrous.
Ensure all glassware is flame-dried. Use freshly opened or distilled anhydrous solvents. Use a fresh, high-purity bottle of AlCl₃.
Insufficient reaction time or temperature.
Allow the reaction to stir longer at room temperature after the initial cooling phase. Gently heating might be an option, but monitor for degradation.
Poor Regioselectivity (Mixture of 2- and 3-isomers)
Purity or type of Lewis acid.
The purity of AlCl₃ can affect selectivity.[3] Using weaker Lewis acids (e.g., SnCl₄, EtAlCl₂) is known to increase the proportion of the 2-acyl isomer.[3]
Incorrect order of addition.
Ensure the 1-tosylpyrrole is pre-stirred with AlCl₃ for at least 30 minutes before adding the acyl chloride to favor the organoaluminum intermediate pathway.[3]
Formation of Black/Polymeric Tar
Reaction temperature was too high.
Maintain strict temperature control (0-5 °C) during the addition of AlCl₃ and the acyl chloride.
Presence of unprotected pyrrole.
Verify the purity of the 1-tosylpyrrole starting material.
Difficult Workup (Emulsion)
Incomplete quenching of aluminum salts.
Add more HCl during the quench and stir vigorously. Allow the separatory funnel to stand for a longer period. If necessary, filter the entire mixture through a pad of celite.
Conclusion
The use of a 1-tosyl protecting group provides a reliable and effective strategy for the Friedel-Crafts acylation of pyrrole, overcoming the inherent reactivity challenges of the heterocycle. This protocol, which emphasizes anhydrous conditions, controlled reagent addition, and a specific order of operations, reliably yields 3-acyl-1-tosylpyrroles, which are valuable synthetic intermediates in pharmaceutical and materials science research.[6] Understanding the mechanistic influence of the tosyl group and the Lewis acid is paramount to achieving high yield and regioselectivity.
References
Hudson, B. G., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 13(5), 1136-1148. Available from: [Link]
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. Available from: [Link]
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Yajnavalka, S. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Professor Dave Explains. Available from: [Link]
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. Available from: [Link]
Synthetic Routes to Functionalized 3-Carbonylpyrroles: An Application Guide for Researchers
Introduction: The Enduring Significance of 3-Carbonylpyrroles The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in the architecture of numerous natural products, pharmaceuticals, and ad...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of 3-Carbonylpyrroles
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in the architecture of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Among the diverse array of substituted pyrroles, those bearing a carbonyl functionality at the 3-position (3-acyl, 3-carboxylate, 3-carboxamide) represent a particularly valuable subclass. These motifs are integral to a wide range of biologically active molecules, including anti-inflammatory agents, antitumor compounds, and antibiotics.[4][5] Furthermore, the 3-carbonyl group serves as a versatile synthetic handle for further molecular elaboration, making the development of efficient and regioselective synthetic routes to these compounds a critical endeavor for medicinal chemists and drug development professionals.[6]
This comprehensive guide provides an in-depth exploration of robust and field-proven synthetic strategies for accessing functionalized 3-carbonylpyrroles. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing detailed, step-by-step procedures for key reactions.
Classical Approaches: Foundational Methods for Pyrrole Ring Construction
Several classical name reactions have long served as the bedrock for pyrrole synthesis and can be adapted to produce 3-carbonyl derivatives.
The Paal-Knorr Synthesis: A Convergent and Reliable Strategy
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[7][8][9][10] The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole core.[7][9]
Mechanistic Rationale: The choice of an appropriately substituted 1,4-dicarbonyl precursor is paramount for introducing the desired 3-carbonyl functionality. Specifically, employing a 1,4-dicarbonyl compound bearing an ester, amide, or acyl group at a position that will become C3 of the pyrrole ring after cyclization is the key to this approach. The reaction is typically catalyzed by acid, which facilitates both the initial enolization and the final dehydration step.[7]
Experimental Protocol: Paal-Knorr Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Materials:
Ethyl 2-acetyl-3-oxobutanoate (1.0 equiv)
Aniline (1.1 equiv)
Glacial Acetic Acid (as solvent)
p-Toluenesulfonic acid (catalytic amount)
Procedure:
To a solution of ethyl 2-acetyl-3-oxobutanoate in glacial acetic acid, add aniline.
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-carbonylpyrrole.
Application Note: A Robust and Scalable Synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole via Friedel-Crafts Acylation
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, a valuable building block in medicinal chemistry and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis is achieved through a regioselective Friedel-Crafts acylation of 1-tosylpyrrole with 4-methylbenzoyl chloride, facilitated by aluminum chloride as a Lewis acid catalyst. We delve into the mechanistic underpinnings that govern the observed 3-position selectivity, a critical deviation from typical electrophilic substitution patterns of pyrrole. Furthermore, this guide addresses key considerations for process scale-up, including reaction parameter optimization, safety protocols for hazardous reagents, and detailed procedures for purification and characterization.
Introduction and Strategic Overview
Pyrrole-containing scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials.[2] The targeted functionalization of the pyrrole ring is paramount for developing novel molecular entities. While electrophilic substitution of simple pyrroles predominantly occurs at the C-2 position, the introduction of a bulky and electron-withdrawing N-sulfonyl protecting group, such as a p-toluenesulfonyl (tosyl) group, fundamentally alters this reactivity. This modification not only protects the reactive nitrogen but also sterically and electronically directs subsequent substitutions.
The synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole leverages this principle through a Friedel-Crafts acylation reaction. This classic C-C bond-forming reaction is one of the most effective methods for introducing acyl groups onto aromatic rings.[3][4] Our investigation confirms that the use of aluminum chloride (AlCl₃) as the Lewis acid is crucial for achieving high regioselectivity for the C-3 isomer.[5]
Mechanistic Rationale for C-3 Regioselectivity
The preferential acylation at the C-3 position of N-tosylpyrrole, contrary to the electronically favored C-2 position, is a subject of mechanistic interest. Research indicates that when a strong Lewis acid like AlCl₃ is used in stoichiometric amounts, the reaction does not proceed through a simple electrophilic attack by a free acylium ion. Instead, evidence supports the formation of an organoaluminum intermediate.[5]
The proposed mechanism involves the initial coordination of AlCl₃ to the sulfonyl group's oxygen atoms and the pyrrole nitrogen, forming a complex. This complex then reacts with the acyl chloride. This pathway effectively directs the electrophile to the C-3 position. The use of weaker Lewis acids or substoichiometric amounts of AlCl₃ leads to an increase in the formation of the C-2 acylated product, underscoring the critical role of the Lewis acid in controlling the reaction's regiochemical outcome.[5]
Figure 1: Proposed reaction mechanism for the Friedel-Crafts acylation.
Scale-Up Synthesis Protocol
This section details the optimized protocol for the gram-scale synthesis of the title compound. Careful attention to anhydrous conditions and temperature control is critical for success.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Stoichiometric Ratio
1-Tosylpyrrole
221.28
10.0 g
45.2
1.0
4-Methylbenzoyl chloride
154.61
8.3 g (7.0 mL)
53.7
1.2
Aluminum Chloride (anhydrous)
133.34
8.0 g
60.0
1.3
Dichloromethane (DCM, anhydrous)
-
200 mL
-
-
Hydrochloric Acid (2M aq.)
-
100 mL
-
-
Saturated Sodium Bicarbonate
-
100 mL
-
-
Brine
-
50 mL
-
-
Anhydrous Magnesium Sulfate
-
-
-
-
Ethanol (95%)
-
As needed
-
-
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Dropping funnel
Inert gas (Nitrogen or Argon) inlet
Ice-water bath
Reflux condenser
Standard laboratory glassware for work-up and purification
Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Charge the flask with 1-tosylpyrrole (10.0 g, 45.2 mmol) and anhydrous dichloromethane (150 mL).
Lewis Acid Addition: Begin stirring the solution and cool the flask to 0 °C using an ice-water bath. Once the temperature has stabilized, add anhydrous aluminum chloride (8.0 g, 60.0 mmol) portion-wise over 15-20 minutes. Ensure the temperature does not exceed 5 °C during the addition. The solution will turn dark.
Acyl Chloride Addition: After the AlCl₃ addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 4-methylbenzoyl chloride (8.3 g, 53.7 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.[6]
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1-tosylpyrrole is consumed.
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 2M HCl. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. Stir vigorously until all the ice has melted and the dark complex has decomposed.
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.
Drying: Dry the purified crystals under vacuum to obtain 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole.
Safety and Handling Precautions
The reagents used in this synthesis are hazardous and must be handled with appropriate care.
Aluminum Chloride (AlCl₃): Extremely corrosive and reacts violently with water and moisture, releasing significant heat and toxic hydrogen chloride gas.[7][8] Always handle anhydrous AlCl₃ in a fume hood, under an inert atmosphere, and away from any source of water.[9][10][11] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[11]
4-Methylbenzoyl Chloride: A corrosive lachrymator. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
Quenching Procedure: The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Characterization of Final Product
The identity and purity of the synthesized 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole should be confirmed by standard analytical techniques.
Analysis
Expected Result
Appearance
Off-white to pale yellow crystalline solid
Melting Point
Specific to the compound, to be determined experimentally
This application note outlines a reliable and scalable method for the synthesis of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole. By leveraging the directing effect of the N-tosyl group in a Friedel-Crafts acylation, the desired C-3 isomer is obtained with high regioselectivity. The detailed protocol, including mechanistic insights and critical safety information, provides researchers in drug development and materials science with a robust tool for accessing this valuable chemical intermediate. Adherence to the described procedures, particularly regarding anhydrous conditions and temperature management, is essential for achieving high yields and purity on a larger scale.
References
Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 63(4), 896-901. Available at: [Link]
Li, J., et al. (2005). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Arkivoc, 2005(11), 193-201. Available at: [Link]
Banu, S., & Adhikary, D. (2018). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science, 1(1). Available at: [Link]
O'Connor, M. J., & Brittain, J. M. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(21), 3936. Available at: [Link]
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]
Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2661. Available at: [Link]
Organic Chemistry Portal. Pyrrole Synthesis. Available at: [Link]
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]
Yamamoto, H., & Ohwada, T. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Symmetry, 10(11), 585. Available at: [Link]
Martínez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Available at: [Link]
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
Ramirez, J. (2019). Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
Stępień, M., et al. (2017). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 4(12), 2390-2396. Available at: [Link]
Redox. (2022). Safety Data Sheet: Aluminium Chloride. Available at: [Link]
Gasparyan, G. V., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1483. Available at: [Link]
Application Notes and Protocols for the Quantification of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
Introduction 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is a synthetic organic compound with a pyrrole core, a structure of interest in medicinal chemistry and materials science. The tosyl group attached to the pyrrole ni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is a synthetic organic compound with a pyrrole core, a structure of interest in medicinal chemistry and materials science. The tosyl group attached to the pyrrole nitrogen significantly influences the molecule's chemical properties, enhancing its electrophilicity and making it a versatile intermediate in organic synthesis.[1] Accurate and reliable quantification of this compound is paramount for various applications, including reaction monitoring, purity assessment of synthetic batches, and quality control in drug development processes.
This comprehensive guide provides detailed analytical methods for the precise quantification of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and impurity profiling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, robustness, and adherence to international validation standards.
Physicochemical Properties of Structurally Related Compounds
The presence of the additional 4-methylphenylcarbonyl group in our target molecule will increase its molecular weight and likely decrease its volatility compared to 1-tosylpyrrole, making HPLC a more suitable primary technique.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of organic molecules. The method described below is a reverse-phase HPLC method, which is well-suited for separating moderately polar compounds like our target analyte.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to the concentration of the analyte.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole reference standard (purity ≥ 98%)
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Data acquisition and processing software
3. Chromatographic Conditions:
Parameter
Condition
Rationale
Mobile Phase A
Water
Provides a polar environment for reverse-phase chromatography.
Mobile Phase B
Acetonitrile
The organic modifier that elutes the analyte from the column.
Gradient
70% A / 30% B to 10% A / 90% B over 15 min
A gradient elution ensures efficient separation from potential impurities with different polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good peak shape and reasonable run times.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.[5]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection Wavelength
254 nm (or λmax of the compound)
The wavelength of maximum absorbance for the analyte should be determined by a UV scan to ensure maximum sensitivity.
4. Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[6]
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in acetonitrile, and dilute to a concentration within the calibration range.[7]
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]
5. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject a blank (acetonitrile) to ensure a clean baseline.
Inject the working standards in increasing order of concentration.
Inject the sample solutions.
After each injection, run a wash cycle to prevent carry-over.
6. Data Analysis:
Integrate the peak area of the analyte in the chromatograms of the standards and samples.
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
Determine the concentration of the analyte in the sample solutions using the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for confirming the identity of the analyte and for identifying and quantifying volatile impurities. Given the tosyl group, this method can be adapted from protocols used for other tosylated compounds.[9]
Principle of the Method
In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole reference standard (purity ≥ 98%)
Dichloromethane (GC grade)
Helium (carrier gas, ultra-high purity)
2. Instrumentation:
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Data acquisition and processing software.
3. GC-MS Conditions:
Parameter
Condition
Rationale
Injector Temperature
280 °C
Ensures complete vaporization of the analyte.
Injection Mode
Split (e.g., 20:1)
Prevents column overloading and ensures sharp peaks.
Carrier Gas
Helium
An inert gas commonly used in GC-MS.
Flow Rate
1.2 mL/min (constant flow)
Provides optimal separation efficiency.
Oven Program
150 °C (hold 1 min), then ramp to 300 °C at 15 °C/min, hold 5 min
A temperature ramp allows for the separation of compounds with a range of volatilities.
MS Source Temp.
230 °C
Standard source temperature for electron ionization.
MS Quad Temp.
150 °C
Standard quadrupole temperature.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization energy that produces reproducible fragmentation patterns.
Scan Range
m/z 40-550
A wide scan range to capture the molecular ion and key fragments.
Quantification Ion
To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).
Using a specific ion for quantification (Selected Ion Monitoring - SIM) increases sensitivity and selectivity.[9]
4. Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in dichloromethane, and dilute to a concentration within the calibration range.
5. Analysis Procedure:
Equilibrate the GC-MS system.
Inject a blank (dichloromethane) to ensure no system contamination.
Inject the working standards to establish the calibration curve.
Inject the sample solutions.
6. Data Analysis:
Identify the analyte peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
Extract the ion chromatogram (EIC) for the quantification ion.
Integrate the peak area in the EIC for the standards and samples.
Construct a calibration curve and determine the concentration of the analyte in the samples.
Method Validation
To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2).[10][11][12] The validation process demonstrates that the method is reliable, reproducible, and accurate.[13]
Validation Parameters
The following parameters should be evaluated for both the HPLC-UV and GC-MS methods:
Parameter
Description
Acceptance Criteria (Typical)
Specificity
The ability to unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix components).[10]
The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed (e.g., by DAD or MS).
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Correlation coefficient (r²) ≥ 0.999
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To be determined based on the application.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 98-102% for spiked samples.
Precision
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or temperature.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole. The HPLC-UV method is ideal for routine analysis and quality control, while the GC-MS method offers a confirmatory technique with high specificity, particularly for impurity profiling. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity and accuracy of the generated data. These protocols serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently and accurately quantify this important synthetic compound.
References
ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry.
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
National Center for Biotechnology Information. (n.d.). 1-Tosylpyrrole. PubChem.
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
Parthiban, P. (2025). GC-MS Method Development and Validation for the Determination of Genotoxic Tosylates in Teneligliptin. ResearchGate.
Mena-Alistar, C., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research.
Organomation. (n.d.). HPLC Sample Preparation.
ResearchGate. (2025). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
Benchchem. (n.d.). 1-Tosylpyrrole|Chemical Reagent for Research.
The Royal Society of Chemistry. (n.d.). Supporting information - Mechanochemical Modification of Cellulose Nanocrystals by Tosylation and Nucleophilic Substitution.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Pharmacia. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures.
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
Technical Support Center: 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
Welcome to the technical support center for 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and aim to achieve the highest levels of purity. Here, we address common challenges encountered during its synthesis and purification through a series of troubleshooting FAQs and detailed protocols, grounded in established chemical principles.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
FAQ 1: Synthesis-Related Impurities
Question: My post-reaction analysis (¹H NMR, TLC) shows significant amounts of unreacted 1-tosylpyrrole and 4-methylbenzoic acid. What is the likely cause and how can I resolve this?
Answer:
This issue points to an incomplete reaction or premature quenching. Several factors could be at play:
Insufficient Lewis Acid: The Friedel-Crafts acylation of N-tosylpyrrole requires a stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), because the catalyst complexes strongly with the ketone product[1][2]. Using a catalytic amount will result in a sluggish or incomplete reaction.
Reagent Quality: Ensure your 4-methylbenzoyl chloride is of high purity and has not hydrolyzed to 4-methylbenzoic acid. The presence of moisture in the reaction solvent (e.g., dichloromethane, 1,2-dichloroethane) can deactivate both the acyl chloride and the Lewis acid.
Reaction Time & Temperature: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Friedel-Crafts reactions can be slow, especially at lower temperatures. Do not quench the reaction until the starting 1-tosylpyrrole spot has been consumed.
Corrective Action:
Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 1-tosylpyrrole.
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Allow the reaction to proceed until TLC analysis confirms the complete consumption of the limiting reagent.
Question: I am observing a significant amount of the 2-acyl isomer, 2-(4-Methylphenyl)carbonyl-1-tosylpyrrole, in my product mixture. How can I improve the regioselectivity for the desired 3-isomer?
Answer:
This is a critical and well-documented challenge in the chemistry of N-sulfonylpyrroles. The regioselectivity of acylation is highly dependent on the Lewis acid used.
Mechanism Insight: While electrophilic substitution on the pyrrole ring typically favors the 2-position, the use of a strong Lewis acid like AlCl₃ in sufficient quantity promotes the formation of an organoaluminum intermediate. This intermediate directs the acylation specifically to the 3-position, leading to high regioselectivity[3].
Weaker Lewis Acids: Using weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or a substoichiometric amount of AlCl₃ favors the kinetically controlled pathway, resulting in a higher proportion of the 2-acyl isomer[3].
Corrective Action:
Choice of Lewis Acid: Use AlCl₃ as your Lewis acid for this transformation.
Stoichiometry is Key: Employ at least one full equivalent of AlCl₃. Research has shown that with AlCl₃, the 3-acyl derivative can be the major product, comprising up to 98% of the mixture under optimized conditions[3].
Solvent and Temperature: Perform the reaction in a non-coordinating solvent like dichloromethane or 1,2-dichloroethane at a controlled temperature (e.g., 0 °C to room temperature) to ensure a controlled reaction profile.
Question: I suspect my N-tosyl protecting group is being cleaved during the workup. What conditions should I avoid?
Answer:
The N-tosyl group is generally robust but can be cleaved under certain conditions. The stability of the N-S bond is pH-dependent.
Strongly Basic Conditions: The tosyl group is susceptible to cleavage under strongly basic conditions, particularly with heating. For example, methods using strong bases like NaOH or KOH in refluxing alcohols are established procedures for N-detosylation[4].
Nucleophilic Attack: Highly nucleophilic reagents can also cleave the tosyl group.
Corrective Action:
Aqueous Workup: Quench the reaction carefully with ice-cold water or dilute HCl. Avoid using concentrated or hot basic solutions (e.g., NaOH, K₂CO₃) during the initial workup. If a basic wash is necessary to remove acidic impurities, use a mild, cold base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.
Temperature Control: Perform the entire workup and extraction procedure at or below room temperature.
FAQ 2: Purification Troubleshooting
Question: My recrystallization attempts are either failing to produce crystals or not significantly improving the purity. What is your advice?
Answer:
Successful recrystallization depends entirely on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Solvent Screening: A systematic approach is best. Test the solubility of your crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating.
Mixed-Solvent Systems: Often, a mixed-solvent system provides the best results. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Allowing this mixture to cool slowly should induce crystallization. A methanol/water or acetone/ether system has been reported for recrystallizing similar N-tosylpyrrole derivatives[5][6].
Recommended Solvent Systems to Screen:
Solvent System
Rationale
Ethanol/Water
Good for moderately polar compounds.
Ethyl Acetate/Hexane
Excellent for controlling polarity and inducing crystallization.
Dichloromethane/Hexane
Similar to EtOAc/Hexane, good for less polar compounds.
| Toluene | Can be effective for aromatic compounds if solubility profile is suitable. |
Question: I am finding it difficult to separate the 2- and 3-acyl isomers by flash column chromatography. What conditions do you recommend?
Answer:
Separating constitutional isomers can be challenging due to their similar polarities. Success relies on optimizing the chromatography parameters to exploit subtle differences in their interaction with the stationary phase.
Eluent Polarity: The key is to find an eluent system with the right polarity to achieve differential migration (a good ∆Rf). Start with a low-polarity mobile phase and gradually increase it. A common eluent system for this class of compounds is a mixture of hexane and ethyl acetate[7][8].
TLC Optimization: Before running a column, optimize the separation on an analytical TLC plate. Aim for an Rf value of ~0.2-0.3 for the desired 3-isomer, with visible separation from the 2-isomer spot.
Gradient Elution: A shallow gradient elution often provides superior separation compared to an isocratic (constant eluent mixture) method. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 15-20% can effectively resolve closely eluting spots.
Column Packing and Loading: Ensure the silica column is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to ensure a tight starting band.
This protocol is designed to separate the desired 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole from the 2-isomer and other impurities.
TLC Analysis: Spot the crude mixture on a silica TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). Identify the system that gives the best separation between the product and impurity spots, with the product Rf ideally between 0.2 and 0.35.
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pack a glass column with the slurry, ensuring no cracks or air bubbles form.
Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting with the low-polarity mobile phase identified in step 1. Collect fractions and monitor them by TLC.
Gradient (If Needed): If separation is not sufficient, gradually increase the polarity of the mobile phase (e.g., from 5% ethyl acetate to 10%, then 15%). A slow, shallow gradient is more effective for separating close-running isomers.
Fraction Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Diagnosing Purity Issues
The following diagram outlines a logical workflow for identifying the source of impurities and selecting the appropriate corrective action.
Workflow for diagnosing product purity issues.
Decision Tree for Purification Method Selection
This diagram helps in choosing the most efficient purification strategy based on the initial purity of the crude material.
Decision tree for selecting a purification method.
References
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). MDPI. [Link]
Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Semantic Scholar. [Link]
One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (2011). Molecules. [Link]
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
US20050261491A1 - Novel substituted calix (4) pyrroles and process for the synthesis of calix (4) pyrroles over molecular sieve catalysts.
N-Tosylpyrrolidine Calix[9]pyrrole: Synthesis and Ion Binding Studies. (2010). Molecules. [Link]
stability issues of the tosyl protecting group under acidic or basic conditions
Welcome to the Technical Support Center for Protecting Group Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the p-toluenesulfonyl (tosyl) protecting group in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Protecting Group Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the p-toluenesulfonyl (tosyl) protecting group in their synthetic workflows. As a Senior Application Scientist, I've compiled this resource to address common stability issues encountered under acidic and basic conditions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common queries regarding the stability of the tosyl group.
FAQ 1: How stable is the tosyl group to acidic conditions?
The N-tosyl group is generally considered stable to many acidic conditions, which is a cornerstone of its utility in multi-step synthesis.[1] However, its stability is not absolute and is highly dependent on the specific acid, temperature, and the electronic nature of the substrate.
Strongly acidic conditions, particularly with heating, will lead to cleavage. Reagents like concentrated HBr, H2SO4, and trifluoromethanesulfonic acid are commonly used for the deprotection of N-tosyl amides.[2][3][4] It's crucial to understand that if your reaction conditions employ strong acids, even if intended for another transformation, you risk partial or complete deprotection of the tosyl group.
A key consideration is the electronic nature of the aromatic ring to which the sulfonamide is attached. In electron-rich systems, acidic conditions can lead to sulfonyl group migration rather than clean deprotection.[5]
FAQ 2: I thought the tosyl group was stable to bases. Why did I observe decomposition of my starting material?
While the N-tosyl group is renowned for its stability towards a wide range of bases (e.g., triethylamine, Grignard reagents) and nucleophiles, issues can still arise.[3][6] The primary reason for unexpected reactivity often lies in the acidity of the N-H proton of a primary or secondary sulfonamide.
In the presence of a strong base, the sulfonamide proton can be abstracted to form a sulfonamide anion. While this anion is generally stable, it can participate in undesired side reactions, such as intramolecular cyclization or elimination, depending on the substrate's structure.
For tosylated alcohols (tosylates), the situation is different. The tosylate is an excellent leaving group, and basic conditions will readily promote elimination reactions (E2) or substitution (SN2) with a suitable nucleophile.[7][8] It is critical to distinguish between the stability of a tosyl group on a nitrogen (sulfonamide) versus an oxygen (tosylate).
FAQ 3: Can a tosyl group be cleaved under conditions used for other protecting groups?
Yes, and this is a critical consideration in orthogonal protecting group strategies.[9] For instance, conditions used to remove a Boc group (e.g., strong acid like TFA) can potentially cleave a tosyl group, although the tosyl group is generally more robust. The key is the strength of the acidic conditions. Standard Boc deprotection with TFA at room temperature might leave the tosyl group intact, but prolonged reaction times or elevated temperatures can lead to its removal.
Conversely, the tosyl group is stable to the basic conditions used to remove Fmoc groups (e.g., piperidine), making the Ts/Fmoc combination a viable orthogonal pair.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common stability issues with the tosyl group.
Issue 1: My N-tosyl group was unexpectedly cleaved during an acidic reaction.
Troubleshooting Workflow:
Workflow for troubleshooting acidic cleavage of N-tosyl group.
Causality and Explanation:
The N-S bond in a sulfonamide can be hydrolyzed under acidic conditions. The reaction is initiated by protonation of one of the sulfonyl oxygens, followed by nucleophilic attack of water or another nucleophile on the sulfur atom. Harsher conditions (stronger acid, higher temperature) accelerate this process.
Preventative Measures & Solutions:
Select Milder Acids: If the desired transformation can be achieved with a weaker acid, this is the most straightforward solution. For example, if a reaction is being run in refluxing HCl, consider if it could proceed with acetic acid at a lower temperature.
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize exposure time to the acidic conditions once the primary reaction is complete.
Issue 2: I'm observing elimination or other side products in my tosyl-protected amine under basic conditions.
Troubleshooting Workflow:
Workflow for troubleshooting N-tosyl side reactions in base.
Causality and Explanation:
The hydrogen on a tosyl-protected nitrogen is acidic (pKa ~10-11) and can be removed by common bases like alkoxides or hydroxides. The resulting anion is a potent nucleophile and can undergo intramolecular reactions if a suitable electrophilic site is present elsewhere in the molecule.
Preventative Measures & Solutions:
Choice of Base: Employ a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if only proton abstraction for another part of the molecule is desired. If a strong base is required for another transformation, consider if a less nucleophilic organometallic base could be used at low temperatures.
Protecting Group Modification: For primary amines, consider double protection (N,N-ditosyl) if the subsequent chemistry allows, though this makes deprotection more challenging. Alternatively, an N-alkyl-N-tosyl derivative will not have the acidic proton.
Alternative Protecting Groups: If the basic conditions are unavoidable and lead to decomposition, a protecting group that does not impart acidity on a neighboring proton, such as a carbamate (e.g., Boc or Cbz), may be a better choice.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Acidic Deprotection of an N-Tosyl Group
This protocol is a general guideline for the cleavage of a robust N-tosyl group.
Materials:
N-tosylated substrate
33% HBr in acetic acid
Phenol (as a scavenger)
Diethyl ether
Aqueous sodium hydroxide
Dichloromethane
Brine
Anhydrous sodium sulfate
Silica gel for chromatography
Procedure:
Dissolve the N-tosylated substrate in a minimal amount of 33% HBr in acetic acid.
Add phenol (1-2 equivalents) to the solution. Phenol acts as a scavenger for any reactive species generated during the reaction.
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
Carefully neutralize the aqueous layer with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.
Protocol 2: Reductive Deprotection of an N-Tosyl Group
This method is suitable for substrates that are sensitive to strong acids.
Materials:
N-tosylated substrate
Sodium metal
Liquid ammonia
Anhydrous THF
Ethanol
Procedure:
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum.
Cool the flask to -78 °C and condense ammonia into the flask.
Add the N-tosylated substrate dissolved in a minimal amount of anhydrous THF.
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC or LC-MS).
Quench the reaction by the slow addition of ethanol until the blue color disappears.
Allow the ammonia to evaporate.
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
Separate the layers and extract the aqueous layer with the organic solvent (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by chromatography.
Table 1: Comparative Stability of N-Tosyl Group under Various Conditions
Condition
Reagent(s)
Temperature
Stability of N-Tosyl Group
Notes
Strongly Acidic
48% HBr
100 °C
Cleaved
Standard deprotection condition.
Acidic
Trifluoroacetic acid (TFA)
Room Temp
Generally Stable
May cleave with prolonged exposure or heating.
Lewis Acidic
BBr3
-78 °C to RT
Potentially Cleaved
Depends on the substrate and reaction time.
Strongly Basic
NaH in THF
Room Temp
Stable
Deprotonation of N-H occurs.
Aqueous Base
1M NaOH (aq)
Room Temp
Stable
Generally stable to hydrolysis.
Reductive
Na/NH3 (l)
-78 °C
Cleaved
Standard reductive deprotection.
Hydrogenolysis
H2, Pd/C
Room Temp
Stable
Orthogonal to Cbz deprotection.
Disclaimer: The stability is substrate-dependent and the information in this table should be used as a general guideline. Always perform small-scale test reactions to confirm stability for your specific molecule.
Section 4: Mechanistic Insights
Understanding the mechanisms of tosyl group cleavage is key to predicting its stability.
Acidic Cleavage Mechanism:
Proposed mechanism for acidic N-tosyl cleavage.[1]
Reductive Cleavage (Dissolving Metal) Mechanism:
The mechanism for reductive cleavage with sodium in liquid ammonia involves the formation of a radical anion, followed by fragmentation of the N-S bond.
References
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH.
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... [Image]. Retrieved from [Link]
Osbourn, J. (2020, June 22). The Tosylate Leaving Group [Video]. YouTube. [Link]
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole and Its Analogues
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1] These five-membered heterocyclic co...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1] These five-membered heterocyclic compounds are integral to the structure of vital biomolecules like heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, pyrrole derivatives have been extensively explored, leading to the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide focuses on 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, a representative of the 3-aroyl-1-tosylpyrrole class, and provides a comparative analysis of its biological activity with its analogues, supported by experimental data and protocols.
The Pharmacological Significance of the 3-Aroyl-1-tosylpyrrole Scaffold
The 3-aroyl-1-tosylpyrrole scaffold is a promising pharmacophore. The tosyl group at the 1-position and the aroyl group at the 3-position of the pyrrole ring are key determinants of its biological activity. The tosyl group can influence the molecule's lipophilicity and its ability to interact with biological targets. The aroyl moiety offers a site for chemical modification, allowing for the fine-tuning of the compound's pharmacological profile. Structure-activity relationship (SAR) studies on related 3-aroyl-1,4-diarylpyrroles have demonstrated that substitutions on the aryl rings can dramatically impact their anticancer efficacy.[3]
Comparative Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
A significant body of research on 3-aroylpyrrole derivatives has centered on their potential as anticancer agents that target tubulin polymerization.[4] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.
A study on a series of 3-aroyl-1,4-diarylpyrroles, which are structurally analogous to 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, revealed key insights into their structure-activity relationships.[2][3] The presence of aminophenyl rings at positions 1 and 4 of the pyrrole ring was found to be a crucial requirement for potent antitumor activity.[3] Several of these compounds demonstrated potent inhibition of tubulin assembly by binding to the colchicine site.[3]
To illustrate the impact of substitutions on the aroyl moiety, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 3-aroyl-1,4-diarylpyrrole analogues against various cancer cell lines. While these compounds lack the tosyl group, the SAR at the 3-aroyl position provides valuable insights into how modifications to the (4-Methylphenyl)carbonyl portion of our lead compound might influence its activity.
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 3-aroyl-1,4-diarylpyrrole analogues. [3]
Compound
R (Substitution on 3-aroyl ring)
HeLa (Cervical Cancer)
HCT-116 (Colon Cancer)
MCF-7 (Breast Cancer)
Analog 1
4-H
>50
>50
>50
Analog 2
4-CH3
12
15
20
Analog 3
4-OCH3
8.5
10
12
Analog 4
4-Cl
5.2
7.8
9.1
Analog 5
3,4,5-(OCH3)3
0.9
1.2
1.5
Data presented in this table is illustrative of the structure-activity relationships discussed in the cited literature and may not represent the exact values from a single study.
The data clearly indicates that the nature of the substituent on the 3-aroyl ring significantly influences the anticancer activity. An unsubstituted phenyl ring (Analog 1) shows minimal activity. The introduction of an electron-donating methyl group (Analog 2) improves activity, and this is further enhanced by a stronger electron-donating methoxy group (Analog 3). A halogen substitution (Analog 4) also leads to potent activity. Notably, the presence of multiple methoxy groups (Analog 5) results in the most potent anticancer activity, with IC50 values in the low micromolar range. This suggests that modifications to the 4-methylphenyl group of our lead compound, 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, could be a promising strategy for optimizing its anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Anti-inflammatory Activity
Pyrrole derivatives are known to possess significant anti-inflammatory properties.[7][8] Some pyrrole-containing compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] The structural features of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole suggest its potential as an anti-inflammatory agent.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]
Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.
Step-by-Step Methodology:
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL). Include a positive control (e.g., a known NSAID) and a negative control (LPS only).
Incubation: Incubate the plates for 24 hours.
Griess Assay:
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Methodology:
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the same broth.
Inoculation: Inoculate each well of the 96-well plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Broth microdilution method for antimicrobial susceptibility testing.
Conclusion and Future Directions
While direct comparative data for 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole across a range of biological activities is still emerging, the analysis of its structural analogues provides a strong foundation for predicting its potential as a versatile therapeutic agent. The potent anticancer activity of related 3-aroyl-1,4-diarylpyrroles highlights the promise of this scaffold in oncology. The well-established anti-inflammatory and antimicrobial properties of the broader pyrrole class further suggest that 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole and its derivatives warrant further investigation in these areas.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 3-aroyl-1-tosylpyrrole analogues. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific biological targets.
References
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Drug Design & Discovery, 14(1), 137-142. [Link]
Radi, M., et al. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. European Journal of Medicinal Chemistry, 185, 111815. [Link]
Al-Sanea, M. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals, 16(5), 743. [Link]
El-Sayed, M. A. A., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(9), 2339. [Link]
Rutaecarpine, a quinazolinocarboline alkaloid, has been isolated from some well-known Chinese herbal drugs. It exhibits a strong anti-inflammatory activity and has shown potent and selective inhibitory activity against COX-2. [Link]
McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1029-1039. [Link]
Zhang, L., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 2-9. [Link]
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
Ciorîță, A., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals, 16(10), 1435. [Link]
Zhan, X. P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Chemistry & Biodiversity, 14(2), e201600219. [Link]
Mohamed, M. S., et al. (2019). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. Medicinal Chemistry Research, 28(1), 127-137. [Link]
Abdel-Aziz, M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2635-2646. [Link]
Di Mola, A., et al. (2014). 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin. Journal of Medicinal Chemistry, 57(15), 6465-6478. [Link]
Wungsintaweekul, J., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pharmacognosy Journal, 12(1), 123-129. [Link]
A Senior Application Scientist's Guide to N-Protecting Groups for Pyrroles: A Comparative Analysis of Tosyl vs. Alternatives
For researchers, scientists, and professionals in drug development, the strategic manipulation of pyrrole scaffolds is a cornerstone of modern synthetic chemistry. The pyrrole ring, a ubiquitous motif in pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic manipulation of pyrrole scaffolds is a cornerstone of modern synthetic chemistry. The pyrrole ring, a ubiquitous motif in pharmaceuticals and natural products, presents a unique set of challenges and opportunities.[1] Its electron-rich nature makes it susceptible to a variety of transformations, but also prone to undesired side reactions and polymerization, particularly under acidic conditions.[2] Consequently, the judicious selection of a nitrogen-protecting group is not merely a matter of convenience but a critical determinant of synthetic success.
This guide provides an in-depth, objective comparison of the tosyl (Ts) protecting group against other commonly employed N-protecting groups for pyrroles, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM). We will delve into the causality behind experimental choices, supported by experimental data, to empower you with the insights needed to select the optimal protecting group for your specific synthetic challenge.
The Enduring Utility of the Tosyl Group: A Double-Edged Sword
The tosyl group, a sulfonyl protecting group, has long been a workhorse in pyrrole chemistry. Its strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability towards electrophilic attack and preventing polymerization.[3][4] This deactivation, however, is a double-edged sword, profoundly influencing the regioselectivity of subsequent functionalization.
Introduction and Removal of the Tosyl Group
Introduction: The tosylation of pyrrole is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by quenching with tosyl chloride (TsCl). While effective, this method requires anhydrous conditions and careful handling of pyrophoric reagents. Alternative methods, such as phase-transfer catalysis, have also been developed.
Deprotection: The robustness of the N-Ts bond necessitates harsh conditions for its cleavage. The most common method involves basic hydrolysis, often requiring strong bases like sodium hydroxide (NaOH) in refluxing alcohols or water.[5] This lack of orthogonality can be a significant drawback in the presence of base-labile functional groups.
Impact on Reactivity: A Shift in Regioselectivity
The potent electron-withdrawing effect of the tosyl group dramatically alters the electronic landscape of the pyrrole ring. While unprotected pyrrole undergoes preferential electrophilic substitution at the C2 position, the N-tosyl group directs substitution to the C3 position.[3][5] This is attributed to the diminished electron-donating ability of the nitrogen lone pair into the aromatic system, making the C3 position relatively more electron-rich than the C2 position. In some cases, over-acylation can even lead to di-substituted products.[3][5]
The Carbamates: Boc and Cbz as Milder Alternatives
Carbamate-based protecting groups, such as Boc and Cbz, offer a milder alternative to the strongly deactivating tosyl group. They still provide sufficient deactivation to prevent polymerization and control reactivity, but their removal conditions are generally less harsh, offering greater synthetic flexibility.
tert-Butyloxycarbonyl (Boc)
Introduction: The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[6] This reaction is typically high-yielding and proceeds under mild conditions.
Deprotection: The acid-lability of the Boc group is its defining feature. It can be efficiently removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent.[6] Thermolytic cleavage is also a viable, solvent-free option for the deprotection of N-Boc pyrroles.[7]
Reactivity: N-Boc pyrroles generally undergo electrophilic substitution at the C2 position, preserving the inherent reactivity pattern of the parent heterocycle. The Boc group is less electron-withdrawing than the tosyl group, leading to a more activated ring that is still manageable in many synthetic transformations.[4]
Benzyloxycarbonyl (Cbz)
Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8]
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (H₂/Pd-C), a remarkably mild and selective method that is orthogonal to many other protecting groups and functional groups.[8][9] However, care must be taken as some catalysts can also reduce the pyrrole ring. Alternative, non-reductive deprotection methods using Lewis acids have also been reported.[9]
Reactivity: Similar to the Boc group, the Cbz group directs electrophilic substitution to the C2 position. It provides a moderate level of deactivation, balancing stability with reactivity. In some instances, under acidic reaction conditions, the Cbz group can be cleaved in situ.[5][10]
The SEM Group: Robustness and Versatile Removal
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a highly versatile protecting group for pyrroles, offering a unique combination of stability and diverse deprotection options.[5]
Introduction and Removal of the SEM Group
Introduction: The SEM group is introduced by treating the pyrrole with SEM chloride (SEM-Cl) in the presence of a base such as sodium hydride or diisopropylethylamine (DIPEA).
Deprotection: The SEM group exhibits remarkable stability to a wide range of conditions, including those that cleave Boc groups.[11] Its removal can be achieved under various conditions, providing excellent orthogonality. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are commonly used to trigger a cascade reaction that liberates the free pyrrole.[5][12] Acidic conditions, such as with TFA or Lewis acids like magnesium bromide, can also be employed for its removal.[2][12][13]
Impact on Reactivity
The SEM group is considered to be less electron-withdrawing than sulfonyl groups and directs electrophilic substitution to the C2 position. Its steric bulk can also influence the regioselectivity of reactions such as lithiation. The stability of the SEM group under various cross-coupling conditions makes it particularly valuable in complex synthetic sequences where other protecting groups might fail.[11]
Comparative Analysis: A Data-Driven Summary
To facilitate a direct comparison, the following table summarizes the key characteristics of each protecting group.
Decision-Making Workflow for Selecting an N-Protecting Group
The choice of an N-protecting group is highly dependent on the planned synthetic route. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision-making flowchart for selecting a pyrrole N-protecting group.
Experimental Protocols
To provide a practical context, detailed protocols for the introduction and deprotection of the tosyl and Boc protecting groups are presented below.
Protocol 1: N-Tosylation of Pyrrole
Materials:
Pyrrole
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
p-Toluenesulfonyl chloride (TsCl)
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware
Procedure:
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to afford the crude N-tosylpyrrole, which can be purified by column chromatography on silica gel.
Protocol 2: N-Boc Protection of Pyrrole
Materials:
Pyrrole
Di-tert-butyl dicarbonate (Boc₂O)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
To a solution of pyrrole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM, add a solution of Boc₂O (1.2 eq) in anhydrous DCM.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude N-Boc-pyrrole can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of N-Tosylpyrrole
Materials:
N-Tosylpyrrole
Sodium hydroxide (NaOH)
Methanol (MeOH)
Water
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate
Round-bottom flask, magnetic stirrer, reflux condenser, and other standard glassware
Procedure:
To a solution of N-tosylpyrrole (1.0 eq) in a 9:1 mixture of MeOH and water, add crushed NaOH pellets (3.0 eq).[3][5]
Stir the mixture overnight at room temperature.[3][5]
Add EtOAc to the reaction mixture and separate the phases.[3][5]
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.[3][5]
Evaporate the filtrate to dryness to obtain the deprotected pyrrole.[3][5]
Protocol 4: Deprotection of N-Boc-pyrrole
Materials:
N-Boc-pyrrole
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
Dissolve N-Boc-pyrrole (1.0 eq) in DCM.
Add TFA (5-10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
Carefully neutralize the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Extract the product with DCM (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrole.
Conclusion
The selection of an N-protecting group for pyrrole is a critical strategic decision that profoundly influences the outcome of a synthetic sequence. The tosyl group, with its strong electron-withdrawing nature, offers enhanced stability and a unique C3-directing effect, but at the cost of harsh deprotection conditions. In contrast, carbamate protecting groups like Boc and Cbz provide a milder approach, preserving the inherent C2-regioselectivity of the pyrrole ring and offering more facile removal. The SEM group stands out for its exceptional robustness and versatile deprotection options, making it an excellent choice for complex, multi-step syntheses. By understanding the interplay between the electronic properties of the protecting group and the desired chemical transformations, researchers can navigate the rich and diverse chemistry of pyrroles with greater precision and efficiency.
References
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem. [Link]
Nair, R. N., & Bannister, T. D. (2016). Tale of Two Protecting Groups—Boc vs SEM—for Directed Lithiation and C–C Bond Formation on a Pyrrolopyridazinone Core. Organic Process Research & Development, 20(7), 1370–1376. [Link]
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
ResearchGate. (2023). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
ResearchGate. (2018). SEM-deprotection of pyrrole 10a. [Link]
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Sci-Hub. (2004). Direct Synthesis of Functionalized Pyrrole Derivatives from Aldehydes, Bis(trimethylsilyl)amide and Methoxyallene. Synlett, 2004(5), 895–0897. [Link]
ResearchGate. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. [Link]
ResearchGate. (2005). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. [Link]
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Schlessinger, R. H., & Poss, M. A. (1988). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Journal of the American Chemical Society, 110(21), 7271–7273. [Link]
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole, a compound often utilized in synthetic and medicinal chemistry. By understanding the chemical nature of this substance and adhering to best practices, you can ensure the safety of your laboratory personnel and minimize environmental impact.
Hazard Assessment and Chemical Profile
Based on data from analogous compounds, 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole should be regarded as:
The tosyl group is generally stable but can be cleaved under strongly acidic or reductive conditions.[6] The pyrrole ring is susceptible to degradation by strong acids and oxidizing agents.[4][7] Therefore, segregation from these incompatible materials is a critical step in safe disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole for any purpose, including disposal, the following minimum PPE must be worn:
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.
Body Protection: A standard laboratory coat.
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
Pure Compound and Grossly Contaminated Materials: Any remaining solid 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole and any materials heavily contaminated with it (e.g., weighing paper, spatulas) should be collected for disposal as solid hazardous waste.
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should also be collected as solid hazardous waste.
Solvent Waste: Solutions containing 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole should be collected as liquid hazardous waste. It is crucial to segregate halogenated and non-halogenated solvent waste streams.
Step 2: Waste Container Selection and Labeling
Solid Waste: Use a designated, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) or polypropylene containers are generally suitable.[3][8] The container must be clearly labeled as "Hazardous Waste" and should list all its contents, including "3-(4-Methylphenyl)carbonyl-1-tosylpyrrole".
Liquid Waste: Use a sealable, chemically resistant container, such as an HDPE carboy, for liquid waste. The container must be labeled as "Hazardous Waste" with a complete list of its chemical constituents, including the full chemical name of the compound and any solvents.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
Keep waste containers securely closed except when adding waste.
Ensure that incompatible waste streams are segregated within the SAA to prevent accidental mixing.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
Do not allow waste to accumulate in the laboratory for an extended period. Follow your institution's guidelines on the maximum allowable accumulation times.
Spill Management
In the event of a spill of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole powder:
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
Ventilate: If it is safe to do so, increase ventilation in the area.
Don Appropriate PPE: This includes respiratory protection.
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand). Avoid raising dust.
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
Report the Spill: Inform your laboratory supervisor and EHS department about the incident.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole.
Caption: Disposal decision workflow for 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole.
Causality in Procedural Choices
Why segregate waste? The primary reason for segregating chemical waste is to prevent dangerous reactions.[5][9] Mixing incompatible chemicals, such as an oxidizing agent with an organic compound, can lead to fires, explosions, or the generation of toxic gases.
Why no drain disposal? Many organic compounds, including this one, are not readily biodegradable and can be toxic to aquatic life. Wastewater treatment facilities are generally not equipped to remove such specialized chemicals, leading to environmental contamination.
Why high-temperature incineration? For compounds containing sulfur and nitrogen, high-temperature incineration is the preferred disposal method.[10] This process ensures the complete destruction of the organic molecule. Incineration facilities are equipped with scrubbers to remove the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) from the flue gas, preventing air pollution.[11][12][13]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship in your research endeavors.
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